N-butyl-N-(1,1-dioxidotetrahydrothien-3-yl)amine hydrochloride N-butyl-N-(1,1-dioxidotetrahydrothien-3-yl)amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 76924-22-6
VCID: VC2359198
InChI: InChI=1S/C8H17NO2S.ClH/c1-2-3-5-9-8-4-6-12(10,11)7-8;/h8-9H,2-7H2,1H3;1H
SMILES: CCCCNC1CCS(=O)(=O)C1.Cl
Molecular Formula: C8H18ClNO2S
Molecular Weight: 227.75 g/mol

N-butyl-N-(1,1-dioxidotetrahydrothien-3-yl)amine hydrochloride

CAS No.: 76924-22-6

Cat. No.: VC2359198

Molecular Formula: C8H18ClNO2S

Molecular Weight: 227.75 g/mol

* For research use only. Not for human or veterinary use.

N-butyl-N-(1,1-dioxidotetrahydrothien-3-yl)amine hydrochloride - 76924-22-6

Specification

CAS No. 76924-22-6
Molecular Formula C8H18ClNO2S
Molecular Weight 227.75 g/mol
IUPAC Name N-butyl-1,1-dioxothiolan-3-amine;hydrochloride
Standard InChI InChI=1S/C8H17NO2S.ClH/c1-2-3-5-9-8-4-6-12(10,11)7-8;/h8-9H,2-7H2,1H3;1H
Standard InChI Key DJGOZKYERQICPN-UHFFFAOYSA-N
SMILES CCCCNC1CCS(=O)(=O)C1.Cl
Canonical SMILES CCCCNC1CCS(=O)(=O)C1.Cl

Introduction

Chemical Identity and Basic Properties

N-butyl-N-(1,1-dioxidotetrahydrothien-3-yl)amine hydrochloride is an organic amine derivative characterized by its unique structural features and chemical properties. The compound represents an important class of tetrahydrothiophene-based structures with potential applications in various fields.

Table 1: Chemical Identity

ParameterInformation
CAS Registry Number76924-22-6
Alternative CAS Number5553-21-9 (reported in some databases)
Molecular FormulaC₈H₁₈ClNO₂S
Molecular Weight227.75 g/mol
Chemical ClassificationOrganic amine derived from tetrahydrothiophene structures
IUPAC NameN-butyl-N-(1,1-dioxidotetrahydrothien-3-yl)amine hydrochloride

The compound is classified within the family of organic amines, specifically those derived from tetrahydrothiophene structures. The 1,1-dioxide designation indicates the presence of two oxygen atoms double-bonded to the sulfur atom in the tetrahydrothiophene ring, forming a sulfone functional group. The hydrochloride salt formation enhances water solubility compared to the free amine form, which is typical for amine compounds.

Structural Characteristics

The molecular structure of N-butyl-N-(1,1-dioxidotetrahydrothien-3-yl)amine hydrochloride consists of several key components that define its chemical behavior and potential applications.

Core Structure

The backbone of the molecule features a five-membered tetrahydrothiophene ring with the following key structural elements:

  • A saturated five-membered heterocyclic ring containing a sulfur atom

  • Two oxygen atoms double-bonded to the sulfur atom, forming a sulfone group (1,1-dioxide)

  • A secondary amine substituent at the 3-position of the ring

  • A butyl chain attached to the nitrogen atom

  • Protonation of the nitrogen with a chloride counterion (hydrochloride salt)

The sulfone group (SO₂) within the tetrahydrothiophene ring contributes to the molecule's polarity and potential hydrogen bonding capabilities. The protonated amine nitrogen forms an ionic bond with the chloride counterion, which significantly affects the compound's physical properties, particularly its solubility profile .

Physical and Chemical Properties

The physical and chemical properties of N-butyl-N-(1,1-dioxidotetrahydrothien-3-yl)amine hydrochloride are influenced by its structural features, particularly the presence of the protonated amine and the sulfone group.

Table 2: Physical and Chemical Properties

PropertyValueNotes
Physical StateSolidTypical for amine hydrochlorides
ColorColorless to pale yellowCommon for similar compounds
SolubilityHighly soluble in waterEnhanced by hydrochloride salt formation
pH (aqueous solution)AcidicDue to the hydrochloride form
StabilityStore in cool, dry placeTo maintain chemical integrity
Signal WordWarningStandard precautionary designation

As an amine hydrochloride, the compound exhibits enhanced water solubility compared to its free base form. This is a characteristic property of amine hydrochlorides, which makes them preferred in pharmaceutical and chemical applications where aqueous solubility is desired .

Related Compounds and Structural Analogs

N-butyl-N-(1,1-dioxidotetrahydrothien-3-yl)amine hydrochloride belongs to a family of tetrahydrothiophene derivatives, with several structurally related compounds having been identified and studied.

Table 3: Related Compounds

Compound NameCAS NumberRelationship
3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride51642-03-6Primary amine analog
(R)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride935455-27-9Stereoisomer with primary amine
(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride935455-28-0Stereoisomer with primary amine
N-butyl-N-propylbutan-1-amine36874-77-8Similar alkylamine structure

These structurally related compounds share certain chemical and physical properties with N-butyl-N-(1,1-dioxidotetrahydrothien-3-yl)amine hydrochloride, which may provide insights into its behavior and potential applications .

CategoryInformation
Hazard StatementsH302, H315, H319, H335 (typical for similar compounds)
Precautionary StatementsP261, P280, P301+P312, P302+P352, P305+P351+P338
Personal ProtectionAppropriate gloves, eye protection, respiratory protection
Storage RecommendationsCool, dry place in sealed containers
IncompatibilitiesStrong oxidizing agents, strong bases

The compound carries the signal word "Warning" as noted for related compounds, indicating moderate hazard potential . As with most chemical compounds, it should be handled with appropriate safety measures, including the use of personal protective equipment and proper ventilation.

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